

Application Notes: Preparing Pumecitinib Stock Solutions for In Vitro Experiments

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Compound of Interest

Compound Name: *Pumecitinib*

Cat. No.: *B10854979*

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Introduction

Pumecitinib, also known as PG-011, is a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory diseases.[3][4][5] **Pumecitinib** exerts its anti-inflammatory effects by blocking this pathway.[3][6] Accurate and consistent preparation of **Pumecitinib** stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies exploring its biological activities.

These application notes provide detailed protocols for the preparation, storage, and use of **Pumecitinib** stock solutions for cell-based assays and other in vitro experiments.

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of **Pumecitinib** are summarized below.

Table 1: Chemical Properties of **Pumecitinib**

Property	Value	Source
Synonyms	PG-011	[3][7]
CAS Number	2401057-12-1	[6][8]
Molecular Formula	C ₁₇ H ₂₀ N ₈ O ₂ S	[6][9]
Molecular Weight	400.46 g/mol	[6][8][9]

Table 2: Solubility of **Pumecitinib**

Solvent	Solubility	Notes	Source
DMSO	125 mg/mL (312.14 mM)	Requires ultrasonication and warming to 60°C.	[6][10]
DMSO	4.8 mg/mL (11.99 mM)	Sonication is recommended.	[8]

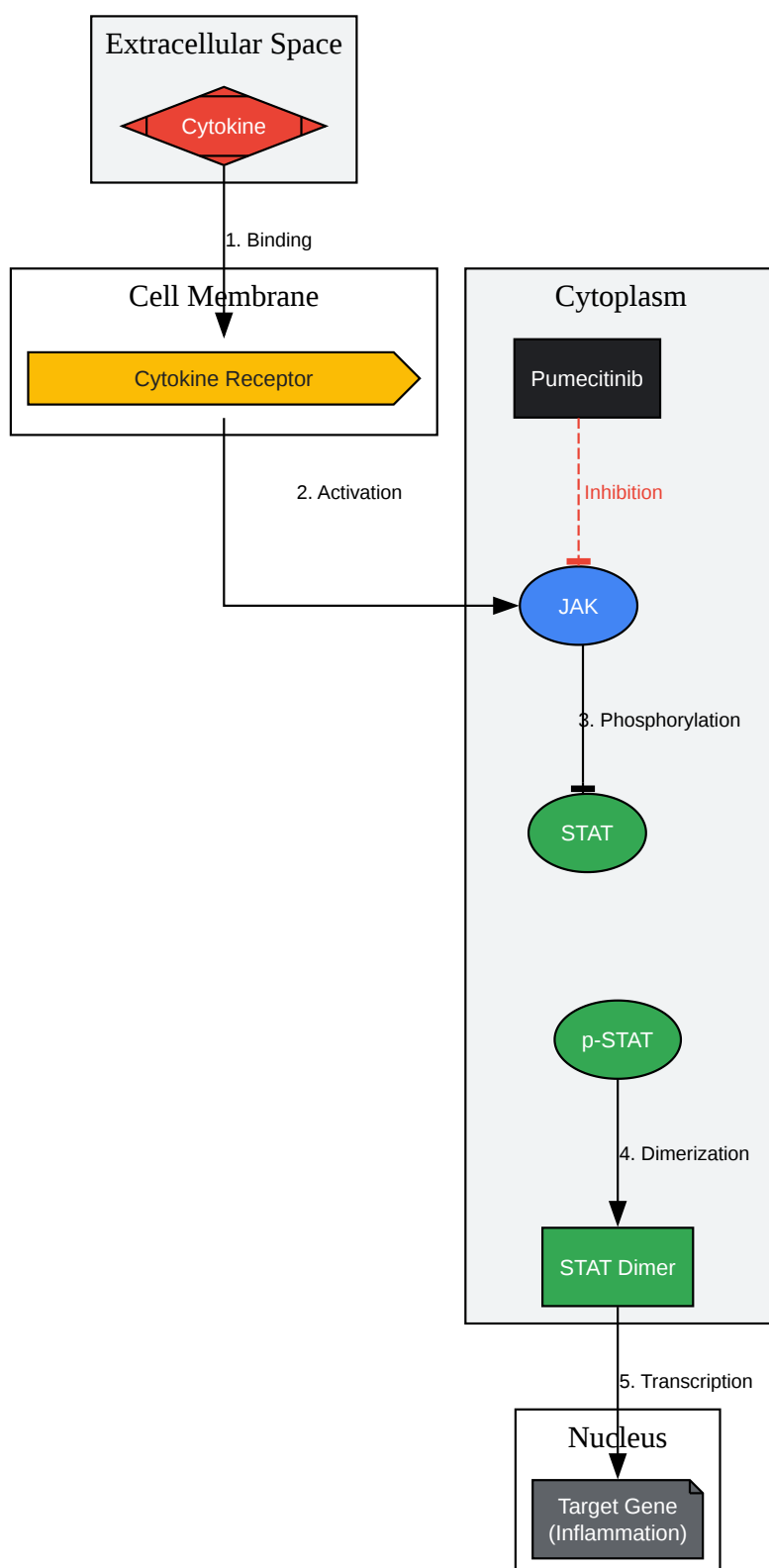
Note: The significant variation in reported solubility may be due to differences in experimental conditions (e.g., temperature, sonication) or compound purity. It is recommended to start with the lower concentration and increase if necessary, using warming and sonication to aid dissolution.

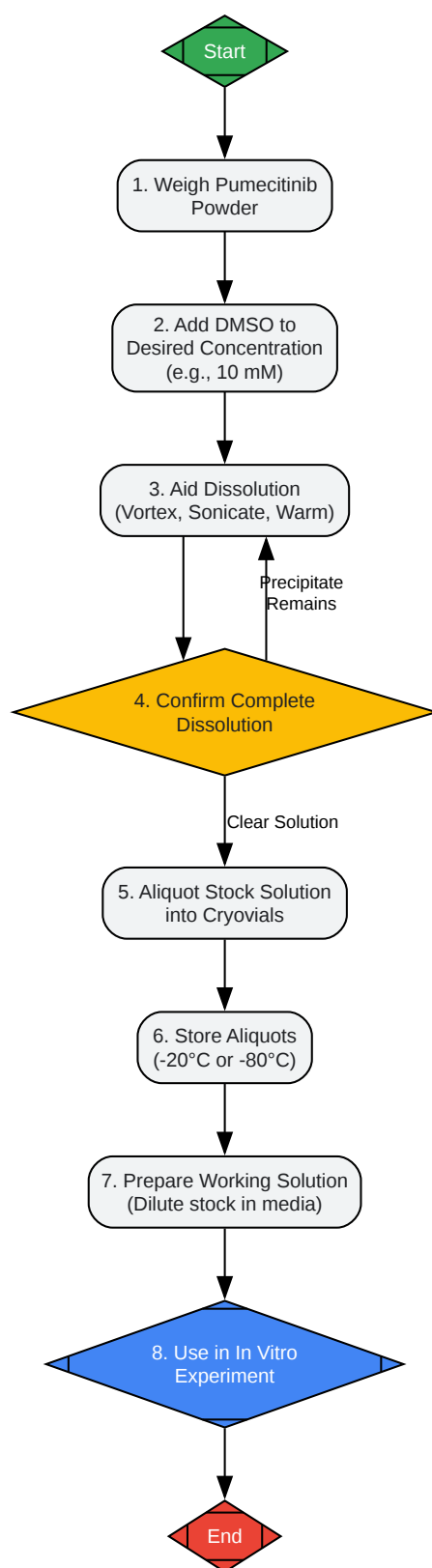
Signaling Pathway and Experimental Workflow

Pumecitinib's Mechanism of Action

Pumecitinib inhibits the JAK-STAT signaling cascade. The diagram below illustrates how extracellular cytokines trigger intracellular signaling through JAK-mediated phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.

Pumecitinib's intervention blocks this process.





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